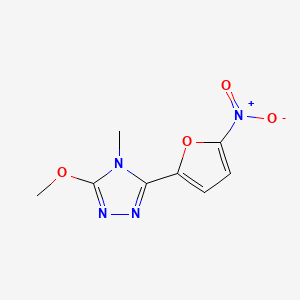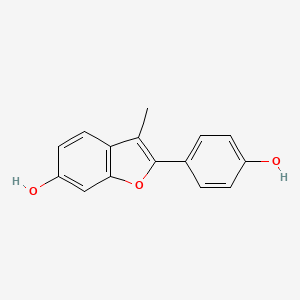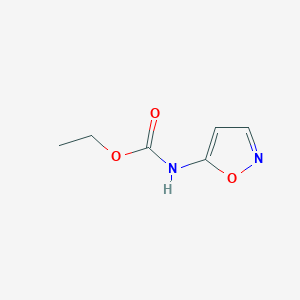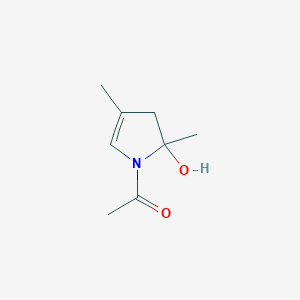![molecular formula C46H46O2P2 B12877718 (24-Diphenylphosphanyl-8,19-dioxatricyclo[18.4.0.02,7]tetracosa-1(20),2(7),3,5,21,23-hexaen-3-yl)-diphenylphosphane](/img/structure/B12877718.png)
(24-Diphenylphosphanyl-8,19-dioxatricyclo[18.4.0.02,7]tetracosa-1(20),2(7),3,5,21,23-hexaen-3-yl)-diphenylphosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(20aR)-1,20-Bis(diphenylphosphino)-6,7,8,9,10,11,12,13,14,15-decahydrodibenzo[b,d][1,6]dioxacyclohexadecine is a complex organophosphorus compound. It is known for its unique structure, which includes two diphenylphosphino groups attached to a decahydrodibenzo-dioxacyclohexadecine framework. This compound is of significant interest in the field of coordination chemistry and catalysis due to its ability to form stable complexes with various metals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (20aR)-1,20-Bis(diphenylphosphino)-6,7,8,9,10,11,12,13,14,15-decahydrodibenzo[b,d][1,6]dioxacyclohexadecine typically involves the reaction of diphenylphosphine with a suitable precursor under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation of the phosphine groups. Common solvents used in the synthesis include tetrahydrofuran (THF) and dichloromethane (DCM). The reaction temperature is usually maintained between 0°C and room temperature to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar conditions as described above. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
(20aR)-1,20-Bis(diphenylphosphino)-6,7,8,9,10,11,12,13,14,15-decahydrodibenzo[b,d][1,6]dioxacyclohexadecine undergoes various chemical reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The compound can participate in substitution reactions where the diphenylphosphino groups are replaced by other functional groups.
Complexation: It readily forms complexes with transition metals, which can be used as catalysts in various organic transformations.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Various halides and nucleophiles.
Complexation: Transition metal salts such as palladium chloride, platinum chloride.
Major Products Formed
Oxidation: Phosphine oxides.
Substitution: Substituted phosphine derivatives.
Complexation: Metal-phosphine complexes.
Scientific Research Applications
(20aR)-1,20-Bis(diphenylphosphino)-6,7,8,9,10,11,12,13,14,15-decahydrodibenzo[b,d][1,6]dioxacyclohexadecine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.
Biology: Investigated for its potential use in biological systems as a probe for studying metal ion interactions.
Medicine: Explored for its potential in drug delivery systems and as a component in therapeutic agents.
Industry: Utilized in catalysis for various organic reactions, including hydrogenation, hydroformylation, and cross-coupling reactions.
Mechanism of Action
The mechanism of action of (20aR)-1,20-Bis(diphenylphosphino)-6,7,8,9,10,11,12,13,14,15-decahydrodibenzo[b,d][1,6]dioxacyclohexadecine primarily involves its ability to coordinate with metal ions. The diphenylphosphino groups act as electron donors, forming stable complexes with transition metals. These metal complexes can then participate in various catalytic cycles, facilitating organic transformations by providing a reactive center for the substrate molecules.
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A widely used ligand in coordination chemistry with similar phosphine groups but lacks the dioxacyclohexadecine framework.
Bis(diphenylphosphino)methane: Another bidentate ligand with two diphenylphosphino groups but a different backbone structure.
1,2-Bis(diphenylphosphino)ethane: Similar in having two diphenylphosphino groups but with an ethane backbone.
Uniqueness
(20aR)-1,20-Bis(diphenylphosphino)-6,7,8,9,10,11,12,13,14,15-decahydrodibenzo[b,d][1,6]dioxacyclohexadecine is unique due to its large, flexible dioxacyclohexadecine framework, which allows for the formation of more stable and diverse metal complexes compared to simpler phosphine ligands. This structural uniqueness enhances its utility in catalysis and coordination chemistry.
Properties
Molecular Formula |
C46H46O2P2 |
|---|---|
Molecular Weight |
692.8 g/mol |
IUPAC Name |
(24-diphenylphosphanyl-8,19-dioxatricyclo[18.4.0.02,7]tetracosa-1(20),2(7),3,5,21,23-hexaen-3-yl)-diphenylphosphane |
InChI |
InChI=1S/C46H46O2P2/c1-2-4-6-20-36-48-42-32-22-34-44(50(39-27-15-9-16-28-39)40-29-17-10-18-30-40)46(42)45-41(47-35-19-5-3-1)31-21-33-43(45)49(37-23-11-7-12-24-37)38-25-13-8-14-26-38/h7-18,21-34H,1-6,19-20,35-36H2 |
InChI Key |
AIXKDRLEXRFVAD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCCOC2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)C5=C(C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7)OCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-(Aminomethyl)-7-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12877656.png)




![2-Bromo-7-(difluoromethyl)benzo[d]oxazole](/img/structure/B12877669.png)
![2-(Chloromethyl)-4-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12877675.png)
![3-Phenyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B12877678.png)

![4-(Trifluoromethoxy)benzo[d]oxazole-2-carbaldehyde](/img/structure/B12877692.png)
![Dicyclohexyl(1',2,4'-trimethoxy-[1,2'-binaphthalen]-3'-yl)phosphine oxide](/img/structure/B12877694.png)
